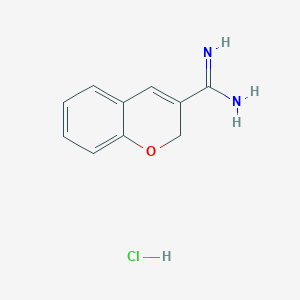

2H-Chromene-3-carboxamidine

概要

説明

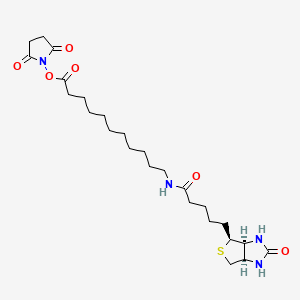

2H-Chromene-3-carboxamidine is a chemical compound with the linear formula C10H9NO2 . It is a type of chromene, which are important oxygen heterocycles . They are widely found in natural products, pharmaceutical agents, and biologically relevant molecules, and have also been used extensively in materials science and organic synthesis .

Synthesis Analysis

The synthesis of 2H-Chromenes, including 2H-Chromene-3-carboxamidine, has been a topic of recent research. Two major synthetic strategies have been developed for these compounds. The first involves benzopyran ring formation through cyclization reactions, and the second involves the late-stage functionalization of the parent 2H-chromenes . A series of new 2-imino-2H-chromene-3-carboxamides were synthesized in excellent yield and high atom economy by the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides using aqueous sodium carbonate or hydrogen carbonate solution, at room temperature .Molecular Structure Analysis

The molecular structure of 2H-Chromene-3-carboxamidine and its related compounds has been studied . The bond lengths suggest a slight asymmetry of the electronic distribution around the coumarin ring, indicating that the electronic density is located near the C3—C4 bond at the pyrone ring .Chemical Reactions Analysis

The chemical reactions involving 2H-Chromene-3-carboxamidine have been studied. These studies have focused on the rearrangements resulting from inter- and/or intramolecular reactions of 2-imino-2H-chromene-3-carboxamides with different dinucleophiles .科学的研究の応用

Synthesis of 2H-chromenes

2H-chromenes are important oxygen heterocycles widely used in natural products, pharmaceutical agents, and biologically relevant molecules. They have broad applications in materials science and organic synthesis. The synthesis strategies for 2H-chromenes have been developed to cater to these diverse applications .

Pharmacological Activities

Variously substituted derivatives of 2H-chromenes exhibit diverse pharmacological activities. They serve as versatile scaffolds in drug development due to their potential therapeutic properties .

Antioxidant Properties

Novel 2H-chromene-3-carboxylate derivatives have been synthesized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases .

Modulation of GABAergic Synapses

A derivative of 2H-Chromene-3-carboxamidine has been identified as a novel antagonist of ASIC1a, which plays a role in modulating GABAergic synapses in rat hippocampal neurons .

Safety and Hazards

The safety data sheet for a related compound, 2H-Chromene-3-carbonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with care, using protective equipment, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

将来の方向性

The future directions for the study of 2H-Chromene-3-carboxamidine and related compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, and potential applications. Given their presence in natural products, pharmaceutical agents, and biologically relevant molecules, as well as their use in materials science and organic synthesis, these compounds are likely to continue to be a focus of research .

特性

IUPAC Name |

2H-chromene-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8;/h1-5H,6H2,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFUOSILZMBQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Chromene-3-carboxamidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The 2-oxo-2H-chromene-3-carboxamidine derivative (5b) acts as a potent orthosteric antagonist of ASIC1a. [] This means it binds to the pH sensor region of the ASIC1a channel, thereby inhibiting the channel's activation by acidic conditions. [] The study demonstrates that 5b exhibits an apparent IC50 of 27 nM at pH 6.7, indicating high potency in inhibiting ASIC1a currents. [] Interestingly, the inhibitory effect weakens as the pH drops to 5.0, suggesting that 5b's binding affinity is sensitive to pH changes. [] Functionally, 5b effectively blocks the induction of long-term potentiation (LTP) in CA3-CA1 synapses, which is known to be NMDAR-dependent and modulated by ASIC1a. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid](/img/structure/B1406922.png)